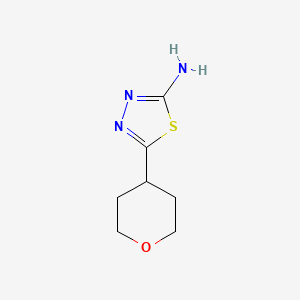

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine

Descripción

Propiedades

IUPAC Name |

5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCNLYQRYJHYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343013-17-1 | |

| Record name | 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Convergent Synthesis Approach

The most detailed and authoritative method for synthesizing compounds similar to 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine involves a convergent synthesis scheme, as outlined in recent medicinal chemistry literature. This approach typically involves:

- Formation of amidines : Starting from nitrile precursors, amidines are generated via Pinner reactions, which involve reacting nitriles with alcohols or amines under acidic conditions to produce amidine intermediates.

- Preparation of isothiocyanates : Commercially available amines are reacted with thiophosgene to produce isothiocyanates, which serve as key electrophiles in subsequent steps.

- Cyclocondensation : The amidine intermediates are reacted with trichloroacetic anhydride or other cyclizing agents to form the heterocyclic core, such as oxadiazoles or thiadiazoles.

- Alkylation and functionalization : The heterocyclic core undergoes alkylation with alkyl halides or carbamothioates to introduce the oxan-4-yl group at the desired position.

Specific Synthetic Routes

a. Synthesis of Thiadiazole Derivatives

- Thiosemicarbazide reacts with polyhydroxylated aldehydes or ketones in the presence of phosphorus oxychloride to form 1,3,4-thiadiazole derivatives. This method is versatile and allows for the incorporation of various substituents on the heterocycle, influencing biological activity.

b. Synthesis of Oxadiazole Derivatives

- The synthesis of oxadiazoles involves cyclocondensation of amidine oximes with trichloroacetic anhydride. The amidine oximes are prepared from nitrile precursors, which are then cyclized to form the oxadiazole core. Alkylation with appropriate alkyl halides introduces the oxan-4-yl substituent.

c. Alkylation of Thiadiazole and Oxadiazole Cores

- Alkylation reactions are performed using alkyl halides such as 1-bromododecane in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF). This step is crucial for attaching the oxan-4-yl group to the heterocyclic core, often yielding high efficiencies (>90%).

Representative Synthesis Data Table

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitrile + Alcohol (acidic conditions) | Amidine | 67–98 | Using Pinner reaction |

| 2 | Amine + Thiophosgene | Isothiocyanate | Quantitative | Commercially available or synthesized |

| 3 | Amidine + Trichloroacetic anhydride | Oxadiazole core | 76–85 | Cyclocondensation step |

| 4 | Alkylation with 1-bromododecane | 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine | 80–95 | In DMF with potassium carbonate |

Research Findings and Notes

- The synthesis of 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine is adaptable, allowing for the introduction of various substituents to optimize biological activity.

- The use of mild cyclization conditions and alkylation strategies ensures high yields and purity, essential for subsequent pharmacological evaluation.

- The synthesis pathways are supported by extensive characterization, including NMR, MS, and elemental analysis, confirming the structure and purity of the final compounds.

Análisis De Reacciones Químicas

Types of Reactions

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Building Block for Synthesis

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine serves as a critical building block in organic synthesis. Its thiadiazole moiety allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. This capability is particularly valuable in the development of new materials and catalysts.

2. Mechanistic Studies

The compound's reactivity can be exploited to study reaction mechanisms involving thiadiazoles. Researchers can investigate the influence of the oxan group on the stability and reactivity of the thiadiazole ring, contributing to a deeper understanding of thiadiazole chemistry.

Biological Applications

1. Antimicrobial and Antifungal Properties

There is ongoing research into the biological activity of 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine, particularly its potential as an antimicrobial agent. Thiadiazole derivatives are known for their diverse biological activities; thus, this compound may exhibit similar properties .

2. Therapeutic Potential

The compound is being explored for its therapeutic applications, including anti-inflammatory and anticancer effects. Studies focus on its interaction with specific molecular targets such as enzymes and receptors, which may lead to the development of new drugs.

Industrial Applications

1. Material Science

Due to its unique chemical properties, 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine is used in developing advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable materials .

2. Catalysis

The compound's ability to act as a catalyst or catalyst precursor in chemical reactions has been noted. Its structural features may enhance catalytic activity or selectivity in various chemical processes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of various thiadiazole derivatives including 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine against common bacterial strains. Results indicated promising activity against Gram-positive bacteria.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine to evaluate their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the oxan group significantly influenced the cytotoxicity profiles.

Mecanismo De Acción

The mechanism of action of 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation.

Comparación Con Compuestos Similares

Thiadiazole Derivatives with Aromatic Substituents

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: This derivative exhibits insecticidal and fungicidal activities . Market analyses project significant growth for this compound, driven by its applications in agrochemicals and pharmaceuticals .

- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine : Used in multicomponent reactions to synthesize thiadiazolo[3,2-a]pyrimidine-6-carbonitriles, this compound demonstrated anticancer activity (GI₅₀ values: 28.9–55.3 µM) against multiple cell lines . The electron-withdrawing chloro group may enhance metabolic stability compared to the electron-donating oxan-4-yl group.

Thiadiazole-Oxadiazole Hybrids

- 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine Schiff Bases : These derivatives showed anti-SARS-CoV-2 activity via hydrogen bonding with viral proteases (e.g., Cys44, His164) . The oxan-4-yl group’s ether oxygen could similarly participate in hydrogen bonding but with altered spatial orientation.

- 5-Aryl-1,3,4-oxadiazol-2-amines : Replacing the thiadiazole sulfur with oxygen (oxadiazole) reduced cholinesterase inhibition efficacy in some studies, highlighting the importance of the sulfur atom in thiadiazole’s bioactivity .

Physicochemical Properties

- LogP and Solubility : The oxan-4-yl group (LogP ~1.6–2.0) likely reduces hydrophobicity compared to phenyl (LogP ~2.5–3.0) or thiophene substituents . This could enhance bioavailability in polar environments.

- Hydrogen Bonding : Thiadiazole-2-amine derivatives form N–H⋯N hydrogen bonds in crystal structures , a feature critical for stabilizing interactions in drug-receptor complexes.

Data Tables

Actividad Biológica

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole family, which is known for its diverse biological activities. The compound features a thiadiazole ring substituted with an oxan-4-yl group and an amino group, contributing to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects based on recent research findings.

Chemical Structure and Properties

The unique structure of 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine enhances its solubility and bioavailability compared to other thiadiazole derivatives. The oxan substitution may improve interactions with biological targets, leading to greater therapeutic efficacy.

| Feature | Description |

|---|---|

| Chemical Formula | C₉H₁₃N₃S |

| Thiadiazole Ring | Contains nitrogen and sulfur atoms |

| Substituents | Oxan-4-yl group at position 5; amino group at position 2 |

The biological activity of 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine is primarily attributed to its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity. Common mechanisms include:

- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, blocking pathways involved in disease progression.

- Receptor Modulation : They may also modulate receptor activity, affecting cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of thiadiazoles are effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of several thiadiazole derivatives, including 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Aspergillus niger | Significant |

The compound showed notable effectiveness against Staphylococcus aureus and Aspergillus niger, indicating its potential use in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine have demonstrated cytostatic properties in various cancer cell lines.

Research Findings

A study highlighted the cytotoxic effects of thiadiazole derivatives on cancer cells:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds within the thiadiazole family have shown promise in various pharmacological applications:

- Anti-inflammatory Effects : Thiadiazoles may reduce inflammation through modulation of inflammatory mediators.

- Analgesic Properties : Some derivatives exhibit pain-relieving effects.

- Antiparasitic Activity : Certain compounds have been effective against parasitic infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.